1,2-Dibromo-3-chloropropane-2-d
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Overview
Description
1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .
Preparation Methods
1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.
Chemical Reactions Analysis
1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a nematicide.
Medicine: Research has been conducted on its potential toxicological effects and its impact on human health.
Industry: It is used in the production of materials that resist burning and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.
1,3-Dichloropropane: A chlorinated compound used in organic synthesis.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
112805-72-8 |
---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-2-deuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |
InChI Key |
WBEJYOJJBDISQU-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(CCl)(CBr)Br |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
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